N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide is an organic compound that belongs to the class of naphthodioxane derivatives. This compound is characterized by a naphthodioxane core structure with an acetamide functional group attached to it. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide typically involves the following steps:
Formation of the Naphthodioxane Core: The naphthodioxane core can be synthesized through a series of reactions starting from naphthalene derivatives.
Introduction of the Acetamide Group: The acetamide group can be introduced through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide can undergo various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell growth and proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Naphthodioxane Derivatives: Compounds with similar naphthodioxane core structures but different functional groups.
Acetamide Derivatives: Compounds with acetamide functional groups attached to different core structures.
Uniqueness
N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide is unique due to its specific combination of the naphthodioxane core and acetamide functional group. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-(2,3-dihydrobenzo[g][1,4]benzodioxin-7-yl)acetamide |
InChI |
InChI=1S/C14H13NO3/c1-9(16)15-12-3-2-10-7-13-14(8-11(10)6-12)18-5-4-17-13/h2-3,6-8H,4-5H2,1H3,(H,15,16) |
InChI Key |
DPGSBDOQORGQOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC3=C(C=C2C=C1)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.